1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
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Overview
Description
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is a biotinylated phospholipid derivative. This compound is known for its ability to bind to microtubules in cells, inhibiting binding to targets, cell division, and movement . It is often used in the preparation of liposomes and large unilamellar vesicles (LUVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with biotinylated cap reagents under specific conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at low temperatures to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as column chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the biotinyl cap can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Oxidation: Formation of oxidized phospholipid derivatives.
Reduction: Formation of reduced phospholipid derivatives.
Substitution: Formation of substituted phospholipid derivatives with new functional groups.
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of biotinylated lipids and other complex molecules.
Biology: Utilized in the study of cell membrane dynamics and protein-lipid interactions.
Medicine: Employed in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Applied in the production of biosensors and diagnostic tools due to its biotinylation properties .
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves its ability to bind to microtubules in cells. This binding inhibits the interaction of microtubules with other cellular targets, thereby affecting cell division and movement. The biotinyl cap allows for specific binding to streptavidin or avidin, which can be used to target specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: A neutral phospholipid used in the preparation of liposomes and giant unilamellar vesicles.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl): Another biotinylated phospholipid with similar applications.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(methoxy(polyethylene glycol)-2000): Used in lipid bilayer preparation and liposome formation.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is unique due to its biotinyl cap, which allows for specific binding to biotin-binding proteins such as streptavidin and avidin. This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .
Properties
Molecular Formula |
C57H103N4NaO11PS |
---|---|
Molecular Weight |
1106.5 g/mol |
InChI |
InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 |
InChI Key |
VBDRHNVIARQRTH-XEAQQBNDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origin of Product |
United States |
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